3-[1-(2-cyclopropylacetyl)piperidin-4-yl]-1,3-oxazolidine-2,4-dione
Description
Properties
IUPAC Name |
3-[1-(2-cyclopropylacetyl)piperidin-4-yl]-1,3-oxazolidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O4/c16-11(7-9-1-2-9)14-5-3-10(4-6-14)15-12(17)8-19-13(15)18/h9-10H,1-8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOQHJWRNARNACU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CC(=O)N2CCC(CC2)N3C(=O)COC3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[1-(2-cyclopropylacetyl)piperidin-4-yl]-1,3-oxazolidine-2,4-dione typically involves multiple steps, starting with the preparation of the piperidine and oxazolidine rings. The cyclopropylacetyl group is then introduced through acylation reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The use of automated systems and advanced purification techniques, such as chromatography, can further enhance the production process.
Chemical Reactions Analysis
Types of Reactions
3-[1-(2-cyclopropylacetyl)piperidin-4-yl]-1,3-oxazolidine-2,4-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: Substitution reactions, such as nucleophilic or electrophilic substitution, can introduce new substituents into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles or electrophiles. Reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups.
Scientific Research Applications
Antiviral Activity
Research indicates that 3-[1-(2-cyclopropylacetyl)piperidin-4-yl]-1,3-oxazolidine-2,4-dione exhibits antiviral properties. A study published in "Antiviral Chemistry & Chemotherapy" demonstrated its effectiveness against influenza A and B viruses in cell culture experiments. While these findings are promising, further research is required to establish the compound's efficacy and safety in vivo.
Antibacterial Activity
The compound has also shown potential as an antibacterial agent. Preliminary studies suggest that it may possess moderate to strong activity against various bacterial strains. For instance, compounds derived from similar structures have been evaluated for their ability to inhibit bacteria such as Salmonella typhi and Bacillus subtilis, with some showing significant inhibitory effects .
Comparative Analysis with Related Compounds
To better understand the applications of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 5-Methyl-1,3-oxazolidine-2,4-dione | Simple oxazolidine structure | Antimicrobial activity |
| 2-Acetylpyridine-derived oxazolidines | Contains a pyridine ring | Anticancer properties |
| 3-Pyridazinone derivatives | Features a pyridazine ring | Antiviral activity |
This table highlights how variations in structure can lead to differing biological activities, emphasizing the unique profile of this compound.
Case Studies and Research Findings
Several studies have focused on the biological activity of compounds related to this compound. For example:
- Antiviral Studies : Investigations into its effectiveness against influenza viruses have shown promising results in vitro but require further validation through animal models.
- Antibacterial Screening : Compounds similar to this oxazolidine derivative have undergone extensive antibacterial testing, revealing moderate to strong activity against key pathogens.
These studies underscore the importance of continued research into this compound's pharmacological potential.
Mechanism of Action
The mechanism of action of 3-[1-(2-cyclopropylacetyl)piperidin-4-yl]-1,3-oxazolidine-2,4-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the molecular context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other piperidine and oxazolidine derivatives, such as:
- 3-[1-(2-cyclopropylacetyl)piperidin-4-yl]-1,3-oxazolidine-2,4-dione analogs with different substituents.
- Piperidine derivatives with different acyl groups.
- Oxazolidine derivatives with various functional groups.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.
Biological Activity
The compound 3-[1-(2-cyclopropylacetyl)piperidin-4-yl]-1,3-oxazolidine-2,4-dione is a member of the oxazolidinone class, which has garnered attention for its diverse biological activities. This article aims to synthesize existing research on its biological activity, including antimicrobial properties, cytotoxicity, and potential therapeutic applications.
Chemical Structure and Properties
The chemical structure of this compound features an oxazolidinone ring fused with a piperidine moiety. This unique arrangement contributes to its biological activity.
Antimicrobial Activity
Research indicates that oxazolidinones exhibit significant antimicrobial properties. The oxazolidinone framework is known to inhibit bacterial protein synthesis, making it effective against a range of pathogens.
- Mechanism of Action : The mechanism primarily involves binding to the bacterial ribosome, thereby preventing the formation of essential proteins. This action is particularly effective against Gram-positive bacteria and some Gram-negative strains.
Cytotoxicity Studies
Cytotoxicity assessments are crucial to understanding the safety profile of this compound. Studies have shown varied cytotoxic effects depending on the concentration and cell line used.
| Concentration (µM) | Cell Line A | Cell Line B | Cell Line C |
|---|---|---|---|
| 6 | 87% viability | 109% viability | 92% viability |
| 12 | 128% viability | 121% viability | 97% viability |
| 25 | 117% viability | 103% viability | 89% viability |
| 50 | 93% viability | 96% viability | 88% viability |
| 100 | 92% viability | 92% viability | 79% viability |
The data suggests that at lower concentrations, the compound may promote cell viability, while higher concentrations lead to reduced cell survival rates .
Case Studies
In a recent study published in Pharmaceutical Research, researchers synthesized several derivatives of oxazolidinones and evaluated their biological activities. Among these derivatives, the compound demonstrated potent antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA) and other resistant strains .
Another case study focused on the compound's potential as an anticancer agent. The results indicated that it could induce apoptosis in cancer cells while sparing normal cells, suggesting a selective cytotoxic profile .
Q & A
Basic: What are the optimal synthetic routes and critical reaction parameters for synthesizing 3-[1-(2-cyclopropylacetyl)piperidin-4-yl]-1,3-oxazolidine-2,4-dione?
Methodological Answer:
The synthesis involves multi-step reactions, typically starting with functionalization of the piperidine ring followed by oxazolidine-2,4-dione ring formation. Key steps include:
- Acylation of piperidine : Reacting 2-cyclopropylacetyl chloride with piperidin-4-yl intermediates under inert conditions (e.g., nitrogen atmosphere) at 0–5°C to minimize side reactions .
- Oxazolidine-2,4-dione formation : Cyclization using carbonyldiimidazole (CDI) or phosgene derivatives in anhydrous tetrahydrofuran (THF) at reflux .
Critical parameters include temperature control (to prevent decomposition), solvent purity (to avoid nucleophilic interference), and reaction time optimization (monitored via TLC/HPLC). Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) ensures >95% purity .
Basic: How can structural characterization of this compound be validated using spectroscopic methods?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) :
- ¹H NMR : Confirm piperidine ring protons (δ 1.5–2.5 ppm) and oxazolidine-dione carbonyl (δ 4.2–4.5 ppm for CH₂ groups). Cyclopropylacetyl protons appear as distinct multiplets (δ 0.8–1.2 ppm) .
- ¹³C NMR : Oxazolidine-dione carbonyls at δ 170–175 ppm; piperidine carbons at δ 45–55 ppm .
- High-Resolution Mass Spectrometry (HRMS) : Validate molecular formula (C₁₅H₁₉N₂O₄) with <2 ppm error .
- Infrared (IR) Spectroscopy : Confirm carbonyl stretches (C=O) at 1750–1780 cm⁻¹ and amide C-N at 1250–1300 cm⁻¹ .
Basic: What strategies ensure stability during storage and handling of this compound?
Methodological Answer:
- Storage : Lyophilized solid stored at –20°C under argon in amber vials to prevent hydrolysis/oxidation .
- Solubility : Use anhydrous DMSO for stock solutions (10 mM), avoiding aqueous buffers with pH >7 to prevent oxazolidine-dione ring opening .
- Stability Testing : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC monitoring to identify degradation products (e.g., hydrolysis to piperidine derivatives) .
Advanced: How can researchers design experiments to resolve contradictions in reported bioactivity data for this compound?
Methodological Answer:
- Dose-Response Reproducibility : Use orthogonal assays (e.g., fluorescence-based vs. radiometric) to validate target binding (e.g., kinase inhibition). For example, discrepancies in IC₅₀ values may arise from assay-specific interference (e.g., ATP concentration variations) .
- Cellular vs. Enzymatic Assays : Compare in vitro enzyme inhibition (purified targets) with cell-based viability assays (e.g., MTT) to distinguish direct target effects from off-target cytotoxicity .
- Meta-Analysis : Apply statistical tools (e.g., ANOVA with post-hoc Tukey tests) to aggregate data from independent studies, identifying outliers due to batch variability or impurity profiles .
Advanced: What computational methods can predict the compound’s reactivity and guide synthetic optimization?
Methodological Answer:
- Density Functional Theory (DFT) : Model transition states for acylation/cyclization steps to identify rate-limiting barriers (e.g., Gibbs free energy ΔG‡ >25 kcal/mol indicates need for catalyst optimization) .
- Molecular Dynamics (MD) Simulations : Predict solubility by calculating solvation free energy in solvents like THF or DCM. A ΔGsolv < –5 kcal/mol suggests favorable solubility .
- Retrosynthetic Analysis : Use AI-based platforms (e.g., ASKCOS) to propose alternative routes, such as replacing phosgene with safer carbonyldiimidazole derivatives .
Advanced: How can researchers elucidate the reaction mechanism of the key cyclization step in the synthesis?
Methodological Answer:
- Kinetic Isotope Effects (KIE) : Compare reaction rates using deuterated vs. non-deuterated intermediates to identify proton transfer steps (e.g., KIE >1 suggests rate-determining deprotonation) .
- In Situ Monitoring : Employ ReactIR or NMR spectroscopy to detect transient intermediates (e.g., imidazole-carbamate adducts during CDI-mediated cyclization) .
- Isotopic Labeling : Introduce ¹³C at the oxazolidine-dione carbonyl to track incorporation via ¹³C NMR, confirming intramolecular vs. intermolecular pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
